3-Cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride
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Overview
Description
3-Cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride is a chemical compound with the molecular formula C7H13Cl2N3 and a molecular weight of 210.10422 g/mol . This compound is part of the pyrazole family, which is known for its diverse applications in various fields including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
Target of Action
Similar compounds have been known to target mitochondrial respiratory chain enzyme complex ii (succinate dehydrogenase, sdh) and ribosomal s6 kinase p70S6Kβ (S6K2) .
Mode of Action
Related compounds have been known to inhibit succinate dehydrogenase and display activity on ribosomal s6 kinase p70S6Kβ (S6K2) .
Biochemical Pathways
Inhibition of succinate dehydrogenase, a part of the mitochondrial respiration chain, has been known as a fungicidal mechanism of action for similar compounds .
Result of Action
Related compounds have shown potent antimalarial activities and antifungal activities .
Action Environment
It is known that the compound is air sensitive and should be stored away from air .
Preparation Methods
The synthesis of 3-Cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride typically involves the reaction of cyclopropyl hydrazine with methyl ketones under acidic conditions. The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, and the product is isolated by crystallization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Scientific Research Applications
3-Cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride can be compared with other similar compounds such as:
1-Methyl-1H-pyrazol-4-amine: This compound has a similar structure but lacks the cyclopropyl group, which may affect its chemical and biological properties.
3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine:
1,5-Dimethyl-1H-pyrazol-3-amine: This compound has an additional methyl group, which may alter its chemical behavior and biological activity.
Properties
IUPAC Name |
3-cyclopropyl-1-methylpyrazol-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-10-4-6(8)7(9-10)5-2-3-5;;/h4-5H,2-3,8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQPIBLVOHXBRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CC2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2225144-58-9 |
Source
|
Record name | 3-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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